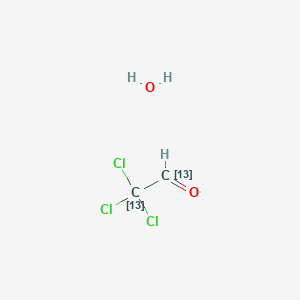
13,14-dihydro-16,16-difluoro Prostaglandin D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin D2 (PGD2) plays important roles in vascular smooth muscle relaxation, the inhibition of platelet aggregation, and anaphylaxis. 13,14-dihydro-16,16-difluoro PGD2 is an analog of PGD2. While its biological activities have not been evaluated, it should be noted that the addition of two electron-withdrawing fluorine atoms has been used to stabilize prostanoids and significantly delay degradation in vivo. Importantly, 13,14-dihydro PGE1 has activity that is comparable to that of PGE1, suggesting that this analog of PGD2 could be biologically active.
Applications De Recherche Scientifique
Antiviral Activity
13,14-dihydro-16,16-difluoro prostaglandin D2, a derivative of prostaglandin D2, has been identified as having potential therapeutic efficacy against influenza A virus infections. A study demonstrated its role in inducing cytoprotective heat shock proteins, suggesting novel strategies for treating influenza virus infection (Pica et al., 2000).
Pharmacology of Prostaglandin Receptors
Research on the human prostaglandin D2 receptor, CRTH2, highlighted the interaction of various prostaglandin compounds, including 13,14-dihydro-16,16-difluoro prostaglandin D2, with this receptor. The study provided insights into the binding and signal transduction properties of these compounds, which is significant for understanding their pharmacological effects (Sawyer et al., 2002).
Role in Pulmonary Inflammation
In a study on the effects of prostaglandin D2 and its derivatives on pulmonary infiltration of eosinophils, it was found that 13,14-dihydro-16,16-difluoro prostaglandin D2 can induce robust eosinophilic responses in the lungs, highlighting its significance in pulmonary inflammation and potential therapeutic applications in respiratory diseases (Almishri et al., 2005).
Measurement in Biological Samples
A study on the gas chromatographic–mass spectrometric measurement of 15-deoxy-Δ12,14-prostaglandin J2 in urine mentioned the importance of measuring prostaglandin metabolites, including derivatives of prostaglandin D2, in clinical samples. This is crucial for understanding their roles in various physiological and pathological processes (Thévenon et al., 2001).
Synthesis for Medical Applications
The synthesis of tafluprost, a prostaglandin F2α analog used in treating glaucoma, involves the use of prostaglandin derivatives including 13,14-dihydro-16,16-difluoro prostaglandin D2. This highlights its role in the development of important pharmaceutical agents (Krupa et al., 2017).
Propriétés
Nom du produit |
13,14-dihydro-16,16-difluoro Prostaglandin D2 |
|---|---|
Formule moléculaire |
C20H32F2O5 |
Poids moléculaire |
390.5 |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h4,6,14-16,18,23,25H,2-3,5,7-13H2,1H3,(H,26,27)/b6-4-/t14-,15-,16+,18-/m1/s1 |
Clé InChI |
DBJPEHDOQUTHDY-LVYHIDAHSA-N |
SMILES |
O=C1[C@H](CC[C@@H](O)C(F)(F)CCCC)[C@@H](C/C=CCCCC(O)=O)[C@@H](O)C1 |
Synonymes |
13,14-dihydro-16,16-difluoro PGD2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



